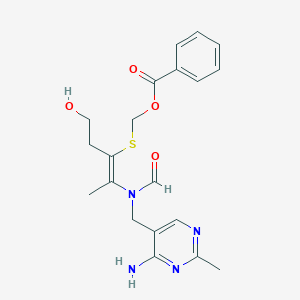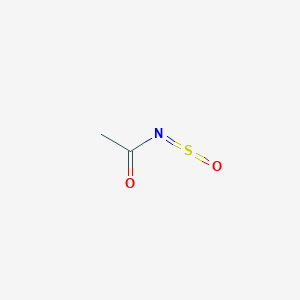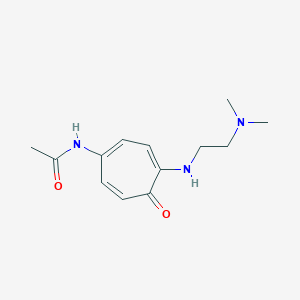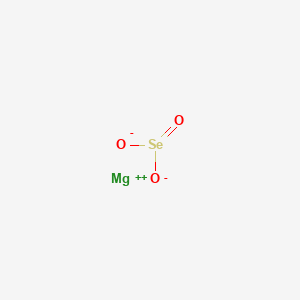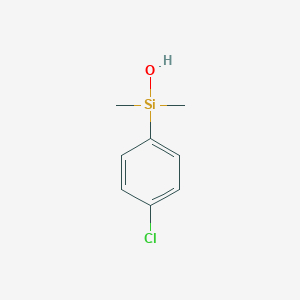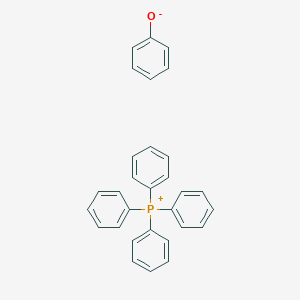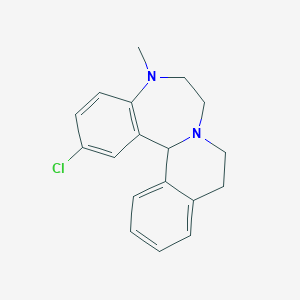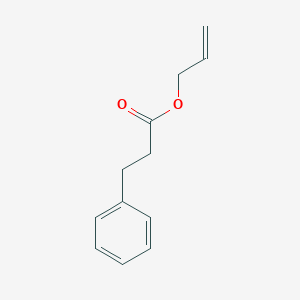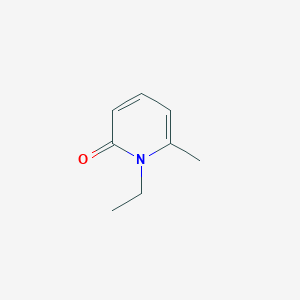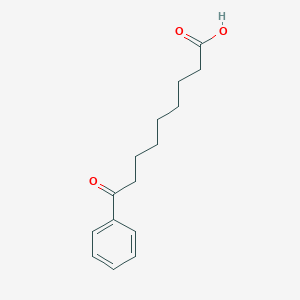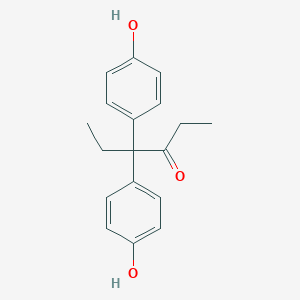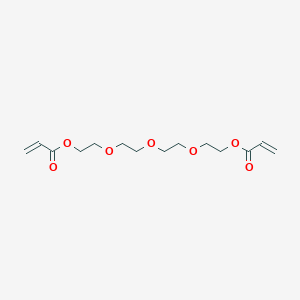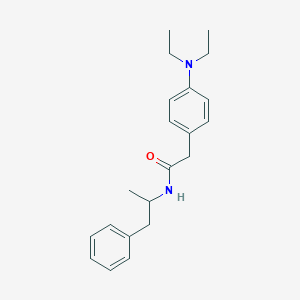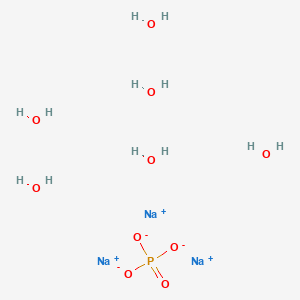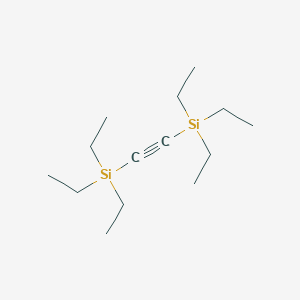
Bis(triethylsilyl)acetylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(triethylsilyl)acetylene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a highly reactive and versatile compound that has been used in a wide range of fields, including materials science, organic synthesis, and biochemistry. In
Wissenschaftliche Forschungsanwendungen
Bis(triethylsilyl)acetylene has been extensively studied for its potential applications in materials science, organic synthesis, and biochemistry. In materials science, Bis(triethylsilyl)acetylene has been used as a precursor for the synthesis of carbon nanotubes and graphene. In organic synthesis, it has been used as a reactive intermediate for the formation of complex organic molecules. In biochemistry, Bis(triethylsilyl)acetylene has been used as a tool for the study of protein-ligand interactions and enzyme catalysis.
Wirkmechanismus
Bis(triethylsilyl)acetylene is a highly reactive compound that can undergo a variety of reactions, including cycloaddition, cross-coupling, and nucleophilic addition reactions. Its reactivity makes it a useful tool for the synthesis of complex organic molecules and the study of enzyme catalysis.
Biochemische Und Physiologische Effekte
Bis(triethylsilyl)acetylene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to certain cell lines, indicating that it may have potential applications as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(triethylsilyl)acetylene has several advantages as a tool for scientific research. It is highly reactive and versatile, making it useful for a wide range of applications. It is also relatively easy to synthesize and handle in the laboratory. However, Bis(triethylsilyl)acetylene is highly reactive and can be dangerous to handle, requiring proper safety precautions.
Zukünftige Richtungen
There are several potential future directions for research on Bis(triethylsilyl)acetylene. One area of interest is its potential as an anti-cancer agent, which could be further explored through studies on its toxicity to cancer cells. Another area of interest is its potential as a tool for the study of protein-ligand interactions and enzyme catalysis. Further research could also explore the use of Bis(triethylsilyl)acetylene in the synthesis of complex organic molecules and the formation of carbon nanotubes and graphene.
Synthesemethoden
Bis(triethylsilyl)acetylene can be synthesized through a variety of methods, including the reaction of triethylsilylacetylene with a metal acetylide, such as sodium acetylide. This reaction results in the formation of a highly reactive intermediate, which can be further reacted with another triethylsilylacetylene molecule to form Bis(triethylsilyl)acetylene.
Eigenschaften
CAS-Nummer |
17947-98-7 |
|---|---|
Produktname |
Bis(triethylsilyl)acetylene |
Molekularformel |
C14H30Si2 |
Molekulargewicht |
254.56 g/mol |
IUPAC-Name |
triethyl(2-triethylsilylethynyl)silane |
InChI |
InChI=1S/C14H30Si2/c1-7-15(8-2,9-3)13-14-16(10-4,11-5)12-6/h7-12H2,1-6H3 |
InChI-Schlüssel |
GQSZUQQPXIVHHU-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)C#C[Si](CC)(CC)CC |
Kanonische SMILES |
CC[Si](CC)(CC)C#C[Si](CC)(CC)CC |
Synonyme |
BIS(TRIETHYLSILYL)ACETYLENE 97 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



